2-(Prop-2-yn-1-yl)pent-4-ynoic acid
Overview
Description
2-(Prop-2-yn-1-yl)pent-4-ynoic acid is an organic compound with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol . It is characterized by the presence of both alkyne and carboxylic acid functional groups, making it a versatile compound in organic synthesis. The compound is also known by its IUPAC name, 2-(2-propynyl)-4-pentynoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid typically involves the reaction of propargyl bromide with a suitable alkyne precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar synthetic routes as described above, with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)pent-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
2-(Prop-2-yn-1-yl)pent-4-ynoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid is primarily based on its ability to undergo various chemical reactions due to its functional groups. The alkyne groups can participate in click chemistry reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets. These properties make it a versatile compound for biochemical and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-propynyl)-4-pentynoic acid
- 2-prop-2-ynyl-pent-4-ynoic acid
- Dipropargylacetic acid
- Hepta-1,6-diin-4-carbonsaeure
- 2-Prop-2-inyl-pent-4-insaeure
Uniqueness
2-(Prop-2-yn-1-yl)pent-4-ynoic acid is unique due to its dual alkyne and carboxylic acid functional groups, which provide a wide range of reactivity and applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various synthetic and research purposes .
Properties
IUPAC Name |
2-prop-2-ynylpent-4-ynoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-3-5-7(6-4-2)8(9)10/h1-2,7H,5-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBSCMQIBMFTDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC#C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65994-70-9 | |
Record name | 2-(prop-2-yn-1-yl)pent-4-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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